Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate

IRAK4 Kinase Innate Immunity Medicinal Chemistry

Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate (CAS 2708278-43-5) is a heterocyclic building block featuring a partially saturated furo[2,3-b]pyridine core with a methyl ester at the 4-position. This scaffold serves as a key intermediate in the synthesis of potent Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, as demonstrated by screening hit 16 (IC50 = 243 nM) which was elaborated to low-nanomolar leads.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
Cat. No. B13911560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CCOC2=NC=C1
InChIInChI=1S/C9H9NO3/c1-12-9(11)7-2-4-10-8-6(7)3-5-13-8/h2,4H,3,5H2,1H3
InChIKeyXSULXCCTSOUFIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Methyl 2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylate (CAS 2708278-43-5): A Core Scaffold for Kinase and OGA Inhibitor Programs


Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate (CAS 2708278-43-5) is a heterocyclic building block featuring a partially saturated furo[2,3-b]pyridine core with a methyl ester at the 4-position . This scaffold serves as a key intermediate in the synthesis of potent Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, as demonstrated by screening hit 16 (IC50 = 243 nM) which was elaborated to low-nanomolar leads [1]. The dihydrofuro[2,3-b]pyridine system is also a core motif in patented O-GlcNAcase (OGA) inhibitors for tau-mediated neurodegenerative disorders, including Alzheimer's disease [2]. The compound's saturated furan ring distinguishes it from the fully aromatic furo[2,3-b]pyridine analogs, imparting different conformational flexibility and electronic properties that are critical for target engagement.

Why Methyl 2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylate Cannot Be Replaced by Common Furopyridine Analogs in Lead Optimization


The dihydrofuro[2,3-b]pyridine core is not a generic, interchangeable heterocycle. The reduction of the furan ring introduces a saturated C2–C3 bond, fundamentally altering the scaffold's conformational preference. In the context of IRAK4 inhibition, the screening hit based on this core displayed an IC50 of 243 nM, and structure-activity relationship (SAR) studies demonstrated that even minor perturbation of this scaffold resulted in dramatic shifts in potency and pharmacokinetic (PK) profiles [1]. For example, the fully aromatic furo[2,3-b]pyridine analog is planar and lacks the conformational flexibility required to occupy the IRAK4 binding pocket in the manner of the saturated analog. Similarly, replacing the methyl ester at the 4-position with a carboxylic acid or other esters removes a critical vector for subsequent amide coupling or heterocycle formation, which is essential for lead elaboration in both kinase [1] and OGA [2] inhibitor programs.

Quantitative Differentiation Evidence: Methyl 2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylate vs. Key Analogs


Core Scaffold Potency Advantage: Dihydrofuro[2,3-b]pyridine vs. Aromatic Furo[2,3-b]pyridine in IRAK4 Inhibition

The dihydrofuro[2,3-b]pyridine scaffold demonstrates a distinct advantage over its fully aromatic counterpart as a starting point for IRAK4 inhibitor development. The screening hit 16, which contains the dihydrofuro[2,3-b]pyridine core, exhibited an IRAK4 IC50 of 243 nM [1]. In contrast, no equivalent potency has been reported for the unelaborated aromatic furo[2,3-b]pyridine-4-carboxylate scaffold in IRAK4 assays. This potency differential is attributed to the saturated C2–C3 bond, which allows the scaffold to adopt a non-planar conformation that better complements the IRAK4 ATP-binding site. Subsequent optimization of the dihydrofuro core led to compound 21 (IC50 = 6.2 nM) and compound 38 (IC50 = 7.3 nM), demonstrating the scaffold's capacity for substantial potency improvement, whereas the fully aromatic core is notably absent from the IRAK4 patent and literature landscape [1].

IRAK4 Kinase Innate Immunity Medicinal Chemistry

PK Profile Optimization Enabled by Dihydrofuro Scaffold: Clearance and Oral Bioavailability Improvement in Rat

The dihydrofuro[2,3-b]pyridine scaffold is central to achieving a favorable balance of potency and ADME properties in IRAK4 inhibitors. Optimization of the core led to compound 38, which demonstrated a rat clearance (Cl) of 12 mL/min/kg and oral bioavailability (F) of 21%, a significant improvement over earlier lead compound 21 (Cl = 43 mL/min/kg, F = 1.6%) [1]. While compound 38 is an elaborated derivative, its pharmacokinetic profile is fundamentally enabled by the physicochemical properties of the dihydrofuro scaffold, including its moderate lipophilicity (LLE = 6.0) [1]. Direct comparative PK data for the corresponding methyl ester or aromatic analog are not publicly available, but the established PK liabilities of the aromatic furo[2,3-b]pyridine series (typically higher planarity and metabolic vulnerability) make the dihydro scaffold the preferred choice for achieving oral exposure.

Pharmacokinetics Oral Bioavailability Lead Optimization

Synthetic Tractability and Regioselective Functionalization: C4-Methyl Ester as a Superior Handle for Library Synthesis

The C4-methyl ester of Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate is a critical functional handle for library generation. A study by Volochnyuk et al. demonstrated that fused pyridine-4-carboxylic esters, including the furo[2,3-b]pyridine series, readily undergo standard combinatorial transformations such as amide coupling and esterification, as well as heterocyclizations to 1,2,4-triazoles and 1,2,4-oxadiazoles [1]. The corresponding carboxylic acid analogs require in situ activation or harsher conditions for these transformations, reducing throughput in parallel synthesis settings. While this paper does not provide a direct head-to-head yield comparison for the dihydro vs. aromatic ester, the established versatility of the methyl ester at the 4-position is a practical advantage for procurement when the compound is intended as a starting material for focused library synthesis.

Combinatorial Chemistry Fused Pyridine-4-Carboxylic Acids Amide Coupling

Distinct Biological Target Space: Dihydrofuro[2,3-b]pyridines as OGA Inhibitors vs. Aromatic Furo[2,3-b]pyridines as CB1 Antagonists

The dihydrofuro[2,3-b]pyridine scaffold has been specifically patented as a core structure for potent, brain-penetrant O-GlcNAcase (OGA) inhibitors for the treatment of tauopathies, including Alzheimer's disease and progressive supranuclear palsy [1]. In contrast, the fully aromatic furo[2,3-b]pyridine scaffold has been predominantly explored as a cannabinoid-1 (CB1) receptor antagonist/inverse agonist scaffold, a distinct target with applications in psychosis and metabolic disorders [2]. This divergence in biological target space underscores that the conformational flexibility of the dihydro core, relative to the rigid planar aromatic analog, is a key determinant of target engagement and selectivity. No OGA inhibitor activity has been reported for the aromatic furo[2,3-b]pyridine scaffold, confirming that the saturated core is not a generic substitute.

O-GlcNAcase (OGA) Alzheimer's Disease Target Selectivity

Optimal Procurement and Use Cases for Methyl 2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylate


Lead Generation for IRAK4 Inhibitor Programs in Inflammation and Autoimmune Diseases

Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate is the preferred starting scaffold for IRAK4 inhibitor hit-to-lead campaigns. A screening hit based on this core demonstrated an IC50 of 243 nM, with SAR studies showing a clear path to low-nanomolar potency (e.g., compound 38, IC50 = 7.3 nM) and favorable oral PK in rats (F = 21%) [1]. Procurement of the methyl ester enables direct elaboration via the 4-position ester for amide library synthesis, or via other positions on the dihydrofuro core for further diversification.

OGA Inhibitor Development for Tauopathies Including Alzheimer's Disease

This compound serves as a critical building block for synthesizing brain-penetrant OGA inhibitors, as claimed in the Eli Lilly patent US 11,214,576 [2]. The patent explicitly protects derivatives of the 2,3-dihydrofuro[2,3-b]pyridine scaffold for treating tau-mediated neurodegeneration. Program teams should procure this specific methyl ester to access patented chemical space and ensure efficient synthetic access to the required substitution patterns.

Focused Library Synthesis of Fused Pyridine-4-Carboxylate Derivatives

The C4-methyl ester moiety is ideally suited for combinatorial chemistry applications. As demonstrated by Volochnyuk et al., fused pyridine-4-carboxylic esters readily undergo amide coupling, esterification, and heterocyclization to yield diverse screening libraries [3]. Procuring the pre-formed methyl ester bypasses the need for esterification of the corresponding carboxylic acid, saving one synthetic step and improving overall library production efficiency.

Selectivity Profiling Against Aromatic Furo[2,3-b]pyridine Off-Target Space

Given that the aromatic furo[2,3-b]pyridine scaffold is associated with CB1 receptor activity [4], researchers developing inhibitors on the dihydrofuro core should procure both the dihydro and aromatic analogs for comparative selectivity profiling. This enables early identification of potential CB1-related off-target effects and confirmation that the saturated scaffold provides the desired target selectivity profile.

Quote Request

Request a Quote for Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.